molecular formula C6H14N2O4 B1459537 (2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal CAS No. 527-10-6

(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal

Cat. No.: B1459537
CAS No.: 527-10-6
M. Wt: 178.19 g/mol
InChI Key: GXAVXHQQZLYQMO-UNTFVMJOSA-N
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Preparation Methods

The synthesis of (2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal involves several steps, often starting from protected sugar derivatives. One common method includes the glycosylation of a protected ribose with glycosyl chloride under modified Koenigs-Knorr conditions (using mercuric cyanide, mercuric bromide, and molecular sieves in CH2Cl2 at room temperature overnight) . Industrial production methods may vary, but typically involve similar glycosylation reactions followed by deprotection and purification steps.

Chemical Reactions Analysis

(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal involves its incorporation into the structure of antibiotics, where it interacts with bacterial ribosomal RNA. This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth . The molecular targets include the 16S rRNA within the bacterial ribosome, which is essential for the translation process.

Comparison with Similar Compounds

(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal can be compared with other similar amino sugars, such as:

The uniqueness of this compound lies in its specific configuration and its role in the structure of certain antibiotics, which distinguishes it from other amino sugars.

Properties

IUPAC Name

(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4/c7-1-4(10)6(12)5(11)3(8)2-9/h2-6,10-12H,1,7-8H2/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAVXHQQZLYQMO-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304896
Record name 2,6-Diamino-2,6-dideoxy-L-idose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-10-6
Record name 2,6-Diamino-2,6-dideoxy-L-idose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-2,6-dideoxy-L-idose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
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(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
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(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
Reactant of Route 4
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
Reactant of Route 5
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
Reactant of Route 6
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal

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